

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a sulfonamide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methods of **Sulfisoxazole**, tailored for a technical audience.

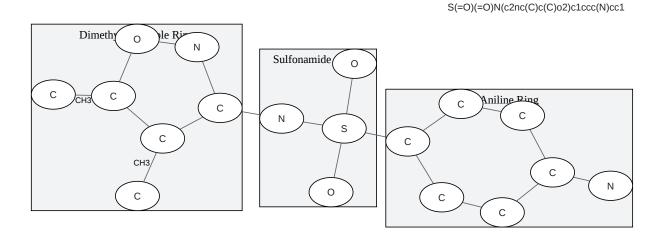
Chemical Structure and Identification

Sulfisoxazole, also known as sulfafurazole, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its chemical structure is characterized by a sulfanilamide core linked to a dimethyl-isoxazole moiety.



Identifier	Value	
IUPAC Name	4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide[2]	
Synonyms	Sulfafurazole, Sulphafurazole[1][2]	
CAS Number	127-69-5[2]	
Molecular Formula	C11H13N3O3S[2]	
Molecular Weight	267.31 g/mol [2]	

Below is a 2D representation of the chemical structure of **Sulfisoxazole**.



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Caption: 2D Chemical Structure of Sulfisoxazole.

Physicochemical Properties

The physicochemical properties of **Sulfisoxazole** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

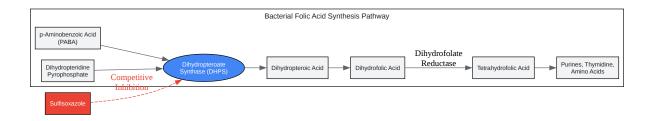


Property	Value	Reference
рКа	5.0	[3]
Melting Point	194 °C	[4]
LogP (Octanol/Water)	1.01	[5]
Water Solubility	0.13 mg/mL at 25°C	[6]
Solubility in Ethanol	Soluble	[7]
Solubility in Acetone	Soluble	[8]
Appearance	White to slightly yellowish crystalline powder	[6][7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfisoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a crucial precursor in the synthesis of folic acid. Folic acid is essential for the de novo synthesis of purines and thymidine, which are vital for DNA and RNA synthesis in bacteria. By mimicking the structure of PABA, **Sulfisoxazole** binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth and replication.[1][2][3] Mammalian cells are unaffected as they do not synthesize their own folic acid but rather obtain it from their diet.

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by **Sulfisoxazole**.





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Caption: Inhibition of Dihydropteroate Synthase by Sulfisoxazole.

Experimental ProtocolsSynthesis of Sulfisoxazole

A common laboratory-scale synthesis of **Sulfisoxazole** involves a two-step process starting from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

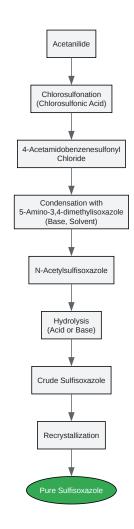
- Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid.
 The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic
 reaction and prevent side product formation. The mixture is then slowly warmed to room
 temperature and stirred until the reaction is complete.
- Isolation: The reaction mixture is carefully poured onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride. The solid product is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Condensation and Hydrolysis

- Condensation: The synthesized 4-acetamidobenzenesulfonyl chloride is reacted with 5-amino-3,4-dimethylisoxazole in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone or dichloromethane. The base neutralizes the hydrochloric acid formed during the reaction. The reaction is typically stirred at room temperature for several hours.
- Hydrolysis: The resulting N-acetylsulfisoxazole is then hydrolyzed to remove the acetyl
 protecting group. This is achieved by heating the compound in an acidic solution (e.g., dilute
 hydrochloric acid) or a basic solution (e.g., sodium hydroxide).
- Purification: The crude Sulfisoxazole is purified by recrystallization from a suitable solvent,
 such as aqueous ethanol or isopropanol, to yield a pure crystalline product.

The following diagram outlines the general workflow for the synthesis of **Sulfisoxazole**.





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Caption: General Workflow for the Synthesis of **Sulfisoxazole**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the quantification of **Sulfisoxazole** in pharmaceutical formulations.

- Column: C18 (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., acetic acid or trifluoroacetic acid) in a suitable ratio (e.g., 30:69:1 v/v/v).[8]
- Flow Rate: 1.0 2.0 mL/min[8]



- Detection: UV at 254 nm[8]
- Internal Standard: Sulfadimethoxine can be used as an internal standard for improved accuracy and precision.
- Sample Preparation:
 - Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a
 portion of the powder equivalent to a known amount of **Sulfisoxazole** and dissolve it in
 the mobile phase or a suitable solvent.
 - Solutions: Dilute an accurate volume of the solution with the mobile phase to a suitable concentration.
- Standard Preparation: Prepare a stock solution of USP **Sulfisoxazole** Reference Standard in the mobile phase and dilute to a series of concentrations to construct a calibration curve.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the determination of **Sulfisoxazole**.

- Solvent: Methanol or a suitable buffer solution.
- Wavelength of Maximum Absorbance (λmax): Approximately 271 nm in methanol.[8]
- Procedure:
 - Prepare a stock solution of **Sulfisoxazole** in the chosen solvent.
 - Prepare a series of standard solutions of known concentrations by diluting the stock solution.
 - Measure the absorbance of the standard solutions at the λmax.
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Prepare the sample solution and measure its absorbance.



• Determine the concentration of **Sulfisoxazole** in the sample from the calibration curve.

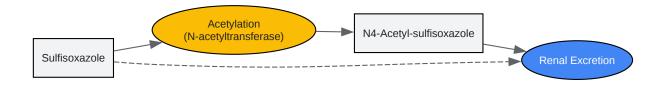
Spectroscopic Characterization

- Infrared (IR) Spectroscopy: The IR spectrum of Sulfisoxazole shows characteristic
 absorption bands for the N-H stretching of the primary amine and the sulfonamide group, the
 S=O stretching of the sulfonyl group, and the aromatic C-H and C=C stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used
 to confirm the chemical structure of **Sulfisoxazole** by identifying the chemical shifts and
 coupling patterns of the protons and carbons in the molecule.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of Sulfisoxazole, further confirming its identity.[2]

Pharmacokinetics and Metabolism

Sulfisoxazole is readily absorbed from the gastrointestinal tract following oral administration. [6] It is widely distributed throughout the body and is approximately 85-90% bound to plasma proteins.[8] The plasma half-life of **Sulfisoxazole** is in the range of 5-8 hours.[8] The primary route of elimination is through renal excretion, with about 95% of the drug being excreted in the urine.[8] A significant portion of the excreted drug is in the form of its major metabolite, N⁴-acetyl-**sulfisoxazole**, which is less soluble than the parent drug and can potentially lead to crystalluria.[1]

The metabolic pathway of **Sulfisoxazole** is illustrated below.



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Caption: Metabolic Pathway of Sulfisoxazole.

Conclusion



This technical guide provides a detailed overview of the chemical and pharmacological aspects of **Sulfisoxazole**. The information presented, including its structure, properties, mechanism of action, synthesis, and analytical methods, serves as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. A thorough understanding of these fundamental characteristics is essential for the continued study and application of this important antibiotic.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Sulfisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682709#chemical-structure-and-properties-of-sulfisoxazole]

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